Bienvenue dans la boutique en ligne BenchChem!

Agn 190727

Retinoid pharmacology Lipid metabolism In vivo toxicology

AGN 190727 is a synthetic retinoid isomer of AGN 190121 that demonstrates no activating effect on RAR or RXR. It serves as a validated negative control for RAR-mediated hypertriglyceridemia studies, enabling definitive pathway-specific conclusions. Substitution with RAR-active compounds compromises experimental integrity. For research use only.

Molecular Formula C20H22O2
Molecular Weight 294.4 g/mol
CAS No. 115503-91-8
Cat. No. B1666643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgn 190727
CAS115503-91-8
Synonyms3-(4-(2',6',6'-trimethylcyclohex-1-enyl)but-1-yne-3-enyl)benzoic acid
AGN 190727
AGN-190727
Molecular FormulaC20H22O2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC#CC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C20H22O2/c1-15-8-7-13-20(2,3)18(15)12-5-4-9-16-10-6-11-17(14-16)19(21)22/h5-6,10-12,14H,7-8,13H2,1-3H3,(H,21,22)/b12-5+
InChIKeyLIFPWEGANPHLQB-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AGN 190727 (CAS 115503-91-8) Procurement Guide: RAR-Inactive Isomer for Mechanistic Retinoid Studies


AGN 190727 (CAS 115503-91-8) is a synthetic retinoid derivative classified as a structural isomer of AGN 190121 [1]. It is a benzoic acid derivative with the molecular formula C20H22O2 and a molecular weight of 294.4 g/mol [2]. Critically, unlike its isomer AGN 190121 and other therapeutic retinoids, AGN 190727 demonstrates no activating effect on retinoic acid receptors (RARs) or retinoid X receptors (RXRs) [1], making it a valuable negative control or tool compound for dissecting RAR-dependent versus RAR-independent signaling pathways in retinoid pharmacology research.

AGN 190727 Substitution Risk: Why Standard RAR Agonists Cannot Replace This Inactive Isomer


Generic substitution with any RAR-active retinoid, including its direct isomer AGN 190121 or clinical agents like tretinoin and tazarotene, fundamentally compromises experimental design in studies requiring RAR-pathway exclusion. AGN 190727 is defined by its demonstrated inability to activate RARs or RXRs, a functional null phenotype validated in vivo [1]. In contrast, AGN 190121 acts as an RAR-specific agonist that causes dose-dependent hypertriglyceridemia, while tretinoin (all-trans-retinoic acid) activates RARα/β/γ with an IC50 of 14 nM [2]. Replacing AGN 190727 with any RAR-active compound introduces confounding receptor-mediated transcriptional activity, rendering negative control or pathway-specific conclusions invalid [1]. The structural similarity combined with functional opposition makes AGN 190727 uniquely suited as a negative control; no other commercially available retinoid offers this specific inactive-yet-structurally-identical profile.

AGN 190727 Quantitative Differentiation: Comparative In Vivo and Receptor Activation Data


AGN 190727 vs. AGN 190121: In Vivo Hypertriglyceridemia Induction

AGN 190727, a structural isomer of the RAR-specific agonist AGN 190121, does not induce hypertriglyceridemia in vivo, whereas AGN 190121 causes dose-dependent increases in serum triglycerides [1]. This functional divergence directly correlates with receptor activation status [2].

Retinoid pharmacology Lipid metabolism In vivo toxicology

AGN 190727: Receptor Activation Profile vs. AGN 190121

AGN 190727 exhibits no activating effect on RARs or RXRs, in contrast to its structural isomer AGN 190121, which is a confirmed RAR-specific agonist [1]. This functional difference is the mechanistic basis for their divergent in vivo effects [2].

Nuclear receptor RAR/RXR signaling Functional selectivity

AGN 190727 vs. Tretinoin: Differential Receptor Activation Potency

AGN 190727 is functionally inert at RARs and RXRs [1]. In direct contrast, tretinoin (all-trans-retinoic acid) is a potent pan-RAR agonist with an IC50 of 14 nM for RARα, RARβ, and RARγ [2].

RAR agonism Potency comparison In vitro pharmacology

AGN 190727 vs. Tazarotenic Acid: EC50 Comparison at RAR Subtypes

AGN 190727 does not activate RARs or RXRs [1]. In contrast, tazarotenic acid, the active metabolite of tazarotene, acts as a potent RAR agonist with EC50 values of 11 nM for RARα, 2.5 nM for RARβ, and 11 nM for RARγ in reporter gene assays [2].

RAR selectivity EC50 comparison Nuclear receptor

AGN 190727 vs. Adapalene: AC50 Comparison at RAR Subtypes

AGN 190727 lacks RAR/RXR activating activity [1]. Adapalene, a clinically used retinoid, acts as a selective RARβ and RARγ agonist with AC50 values of 2.2 nM for RARβ, 9.3 nM for RARγ, 22 nM for RARα, and >1000 nM for RXRα .

RAR selectivity AC50 comparison Nuclear receptor

AGN 190727 In Vivo Triglyceride Response: Negative Control Validation

In the same in vivo experimental system where AGN 190121 induced hypertriglyceridemia, AGN 190727 failed to induce any triglyceride elevation, matching the response of vehicle-treated animals [1]. This study also included positive controls (all-trans-RA, 13-cis-RA, 9-cis-RA) and negative controls (LG100268, AGN 191701) that validated the RAR-dependence of the effect [1].

In vivo pharmacology Lipid metabolism Negative control

AGN 190727 Procurement: Validated Research Applications and Use Cases


Negative Control for In Vivo Retinoid Hypertriglyceridemia Studies

AGN 190727 is optimally deployed as a structural negative control in rodent models of retinoid-induced hypertriglyceridemia. Its demonstrated failure to elevate serum triglycerides [1] allows researchers to definitively attribute metabolic effects observed with AGN 190121 or other RAR agonists to receptor-mediated mechanisms, rather than off-target or non-specific effects of the retinoid scaffold [1]. This application directly leverages the quantitative in vivo comparison data established in Section 3.

RAR/RXR Transactivation Assay Negative Control

In cellular reporter gene assays designed to quantify RAR or RXR agonist activity, AGN 190727 serves as a critical baseline control that exhibits no transactivation [1]. This is essential for calibrating assay windows when screening novel retinoids or evaluating partial agonists, ensuring that observed signals are genuine receptor-mediated transcriptional responses rather than assay artifacts [2].

Mechanistic Pathway Dissection: RAR-Dependent vs. RAR-Independent Retinoid Effects

For studies investigating potential non-genomic or RAR-independent effects of retinoid-like molecules, AGN 190727 provides a structurally matched, receptor-inactive comparator [1]. By comparing biological outcomes between cells or animals treated with AGN 190727 versus AGN 190121 [1], researchers can cleanly separate RAR-mediated signaling from alternative pathways potentially engaged by the retinoid chemical backbone.

Comparative Pharmacology Reference Standard

AGN 190727 is a valuable reference standard for comparative retinoid pharmacology studies [1]. Its well-documented lack of RAR/RXR activity [2] provides a benchmark for contextualizing the potency and efficacy of novel retinoid candidates. Procurement of AGN 190727 alongside agonists like tretinoin, tazarotene, or adapalene enables rigorous, side-by-side assessment of structure-activity relationships (SAR) [3].

Quote Request

Request a Quote for Agn 190727

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.